molecular formula C8H8F3NO2 B8665616 alpha-(Trifluoromethyl)-5-methoxypyridine-3-methanol

alpha-(Trifluoromethyl)-5-methoxypyridine-3-methanol

Cat. No. B8665616
M. Wt: 207.15 g/mol
InChI Key: YLLJQFIJGFDGLW-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 5-methoxy-3-pyridinecarboxaldehyde (300 mg, 2.19 mmol), (trifluoromethyl)trimethylsilane (388 μL, 2.63 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 220 μL, 0.220 mmol) and tetrahydrofuran (6.0 mL), the mixture was stirred and reacted at room temperature for 30 minutes. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 3-methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CV) (456 mg, yield: quantitative).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
388 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[O:10])[CH:6]=[N:7][CH:8]=1.[F:11][C:12]([Si](C)(C)C)([F:14])[F:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[N:7][CH:6]=[C:5]([CH:9]([OH:10])[C:12]([F:14])([F:13])[F:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC=1C=C(C=NC1)C=O
Step Two
Name
Quantity
388 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=C(C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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